2-Amino-1-fluorosulfonyloxy-4-(trifluoromethyl)benzene
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Description
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with an amino group, a fluorosulfonyloxy group, and a trifluoromethyl group. The dihedral angles between the donor and acceptor moieties are approximately 80°, as determined by single crystal X-ray analysis and theoretical calculations .
Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
Fluorinated sulfonated poly(arylene ether)s, synthesized through aromatic nucleophilic substitution reactions, have shown promising applications in creating highly conducting and stable proton exchange membranes. These membranes are crucial for fuel cells, demonstrating enhanced ion exchange capacity, mechanical stability, thermal stability, and oxidative stability compared to commercial membranes like Nafion 212® (Dong-Hyeon Kim et al., 2020).
Groundwater Remediation
Research on heat-activated persulfate oxidation of perfluorooctanoic acid (PFOA) and other perfluoroalkyl substances underlines the potential of advanced oxidation processes for in-situ groundwater remediation. This approach could feasibly degrade PFOA and other persistent organic pollutants, although challenges such as PFOS resistance to degradation under these conditions remain (Saerom Park et al., 2016).
Nanofiltration Membrane Development
The synthesis of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers showcases the utility of these materials in water treatment, especially for dye solution treatment. These membranes offer improved water flux and high dye rejection, indicating their potential for industrial wastewater treatment (Yang Liu et al., 2012).
Synthetic Organic Chemistry
In synthetic chemistry, the application of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors for the fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides has been explored. This methodology opens new avenues for the synthesis of fluorinated compounds, which are of significant interest in pharmaceuticals and agrochemicals (Zhengbiao He et al., 2015).
Materials Science and Polymer Chemistry
The development of pendant-group cross-linked highly sulfonated co-polyimides for proton exchange membranes represents a significant advancement in materials science, offering membranes with high proton conductivity, excellent chemical resistance, oxidative stability, and mechanical property for fuel cell technology (H. Yao et al., 2015).
properties
IUPAC Name |
2-amino-1-fluorosulfonyloxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO3S/c8-7(9,10)4-1-2-6(5(12)3-4)15-16(11,13)14/h1-3H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAROELUWVWBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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